4-Bromo-1-fluoro-2-(methylsulphonyl)benzene
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Description
The compound "4-Bromo-1-fluoro-2-(methylsulphonyl)benzene" is a brominated and fluorinated aromatic compound with a methylsulfonyl group attached. This structure is related to various other compounds that have been synthesized and characterized in recent studies. For instance, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have been reported, which shares the brominated aromatic feature and the presence of a sulfonyl group . Another related compound is 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, which also contains a bromine and a fluorine atom on an aromatic system, along with a methylsulfinyl substituent .
Synthesis Analysis
The synthesis of related brominated and fluorinated aromatic compounds involves various chemical reactions. For example, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene was achieved through a Wittig-Horner reaction, which is a method that could potentially be adapted for the synthesis of "4-Bromo-1-fluoro-2-(methylsulphonyl)benzene" . Additionally, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives has been performed using wet tetra-n-butylammonium fluoride, which could be a relevant method for introducing fluorine into similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques. X-ray single-crystal analysis has been used to determine the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, and similar techniques could be applied to "4-Bromo-1-fluoro-2-(methylsulphonyl)benzene" . The dihedral angles and planarity of the aromatic systems are important structural features that have been analyzed in compounds like 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran .
Chemical Reactions Analysis
The reactivity of brominated and fluorinated aromatic compounds can be complex due to the presence of halogens. The intermolecular interactions, such as hydrogen bonding and halogen bonding, play a significant role in the stability and reactivity of these compounds. For instance, the structure of 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran is stabilized by a Br⋯O halogen bond and a C–H⋯π interaction . These types of interactions could also influence the reactivity of "4-Bromo-1-fluoro-2-(methylsulphonyl)benzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated aromatic compounds are influenced by their molecular structure. Computational studies, such as density functional theory (DFT), have been used to predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The photoluminescence properties of these compounds are also of interest, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission characteristics . These methods and findings could be relevant for analyzing the properties of "4-Bromo-1-fluoro-2-(methylsulphonyl)benzene".
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-fluoro-2-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQZZSWCUVJUEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650434 |
Source
|
Record name | 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914636-38-7 |
Source
|
Record name | 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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